Nabilone

Vue d'ensemble

Description

Le Nabilone est un cannabinoïde synthétique qui imite la structure et l'activité pharmacologique du tétrahydrocannabinol, le principal composé psychoactif présent dans le cannabis. Il est principalement utilisé pour ses propriétés antiémétiques afin de traiter les nausées et les vomissements associés à la chimiothérapie. Il a également des applications dans la gestion de la douleur chronique, en particulier la douleur neuropathique .

Méthodes De Préparation

Le Nabilone est synthétisé par une série de réactions chimiques à partir de l'olivetol et de la pulégone. La voie de synthèse implique la formation d'un intermédiaire clé, qui subit une cyclisation et des modifications ultérieures des groupes fonctionnels pour donner du this compound. La production industrielle du this compound implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs spécifiques pour faciliter les réactions .

Analyse Des Réactions Chimiques

Le Nabilone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites correspondantes.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs. .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des cannabinoïdes.

Biologie : Étudié pour ses effets sur le système endocannabinoïde et ses interactions avec les récepteurs cannabinoïdes.

Médecine : Étudié de manière approfondie pour son potentiel thérapeutique dans le traitement des nausées, des vomissements, de la douleur chronique et d'autres affections.

5. Mécanisme d'action

Le this compound exerce ses effets en interagissant avec les récepteurs cannabinoïdes du système nerveux central et périphérique. Il agit comme un agoniste partiel aux récepteurs cannabinoïdes 1 et 2, qui sont impliqués dans la régulation des nausées, des vomissements, de la douleur et d'autres processus physiologiques. En se liant à ces récepteurs, le this compound module la libération de neurotransmetteurs et influence diverses voies de signalisation, conduisant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Therapeutic Applications

-

Management of Nausea and Vomiting

- Chemotherapy-Induced Nausea and Vomiting : Nabilone is FDA-approved for treating nausea and vomiting resulting from chemotherapy, particularly in patients who do not respond to conventional antiemetics. Studies have shown that this compound effectively reduces these symptoms, enhancing patients' quality of life .

- Non-Chemotherapy-Related Nausea : Emerging evidence suggests that this compound may also alleviate nausea from other causes, such as postoperative recovery and conditions like HIV/AIDS .

-

Pain Management

- Chronic Pain Conditions : this compound has been investigated for its analgesic properties in conditions such as fibromyalgia and spinal cord injury. A systematic review indicated that this compound can reduce pain intensity and improve quality of life for patients suffering from chronic pain syndromes .

- Neuropathic Pain : Clinical trials have demonstrated this compound's effectiveness in managing neuropathic pain, with significant reductions in pain scores reported among participants .

-

Neurological Disorders

- Parkinson’s Disease : Recent studies have shown that this compound can improve non-motor symptoms in Parkinson’s disease patients, such as sleep disturbances and pain. A randomized controlled trial indicated significant improvements in overall non-motor symptom burden after this compound treatment .

- Alzheimer’s Disease : this compound has been explored for managing agitation in Alzheimer’s disease patients. A double-blind crossover trial found that it significantly reduced agitation compared to placebo, although increased sedation was noted as a side effect .

-

Appetite Stimulation

- Cachexia and Weight Loss : this compound has been used off-label to stimulate appetite in patients experiencing weight loss due to chronic illnesses like cancer or HIV/AIDS. Its efficacy in promoting weight gain has been documented, although more rigorous studies are needed to establish standardized protocols for its use .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common adverse effects include sedation, dizziness, dry mouth, and altered cognition. A systematic review reported that drowsiness occurred more frequently in patients treated with this compound compared to placebo groups . While these side effects are generally manageable, they necessitate careful monitoring during treatment.

Case Study 1: this compound for Chronic Pain

A 2010 study assessed the effects of this compound on patients with fibromyalgia over four weeks. Results indicated a significant reduction in pain scores (p < 0.001) and improved quality of life metrics . Adverse effects included mild sedation and dizziness.

Case Study 2: Agitation in Alzheimer's Disease

In a 2019 randomized trial involving 39 Alzheimer's patients, this compound demonstrated a significant reduction in agitation scores (Cohen-Mansfield Agitation Inventory) compared to placebo (p = 0.003). However, increased sedation was noted during treatment phases .

Mécanisme D'action

Nabilone exerts its effects by interacting with the cannabinoid receptors in the central and peripheral nervous systems. It acts as a partial agonist at the Cannabinoid-1 and Cannabinoid-2 receptors, which are involved in regulating nausea, vomiting, pain, and other physiological processes. By binding to these receptors, this compound modulates the release of neurotransmitters and influences various signaling pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Le Nabilone est souvent comparé à d'autres cannabinoïdes tels que le tétrahydrocannabinol et le cannabidiol. Bien que tous ces composés interagissent avec les récepteurs cannabinoïdes, le this compound est unique par son origine synthétique et son profil pharmacologique spécifique. Contrairement au tétrahydrocannabinol, qui est un composé naturel, le this compound est entièrement synthétique et a un profil pharmacocinétique plus prévisible. Les composés similaires comprennent :

Tétrahydrocannabinol : Le principal composé psychoactif du cannabis.

Cannabidiol : Un cannabinoïde non psychoactif avec diverses applications thérapeutiques.

Dronabinol : Une forme synthétique de tétrahydrocannabinol utilisée à des fins médicales similaires .

La nature synthétique unique du this compound et ses interactions spécifiques avec les récepteurs en font un composé précieux tant en recherche qu'en clinique.

Activité Biologique

Nabilone, a synthetic cannabinoid analog of tetrahydrocannabinol (THC), is primarily used for its antiemetic properties and as an adjunct analgesic. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. Its primary mechanism involves the modulation of neurotransmitter release in the central nervous system, particularly affecting pathways related to pain and nausea. The pharmacological effects include:

- Antiemetic Action : this compound is effective in reducing nausea and vomiting associated with chemotherapy, particularly in patients who do not respond to conventional antiemetic treatments.

- Analgesic Properties : It has been shown to reduce pain in conditions such as fibromyalgia and neuropathic pain.

Pharmacokinetics

This compound is well absorbed following oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. Key pharmacokinetic parameters include:

- Half-Life : The plasma half-life of this compound is about 2 hours, while its metabolites have a longer half-life of approximately 35 hours.

- Metabolism : It undergoes extensive metabolism primarily via cytochrome P450 enzymes (CYP), producing several metabolites whose pharmacological activities are not fully characterized. Notably, this compound does not significantly inhibit major CYP enzymes at therapeutic concentrations, suggesting a low potential for drug interactions .

Pain Management in Fibromyalgia

A randomized, double-blind trial involving 40 patients assessed this compound's effectiveness in managing fibromyalgia-related pain. Key findings include:

- Visual Analog Scale (VAS) : Patients reported significant reductions in pain levels after 4 weeks of treatment with this compound compared to placebo.

- Quality of Life : Improvements were noted in the Fibromyalgia Impact Questionnaire scores, indicating enhanced overall well-being .

Sleep Disorders

This compound has also been evaluated for its effects on sleep disturbances associated with chronic pain conditions:

- In a study comparing this compound to amitriptyline in patients with fibromyalgia, this compound was found to significantly improve sleep quality as measured by the Insomnia Severity Index .

- Adverse effects were generally mild and included dizziness and dry mouth .

Long-Term Safety and Efficacy

A recent open-label study demonstrated the long-term safety and efficacy of this compound in Parkinson's disease patients experiencing non-motor symptoms. After six months of treatment:

- Non-Motor Symptoms (NMS) : There was a significant reduction in NMS burden, with improvements noted in sleep quality and overall pain levels .

Case Studies

- Chemotherapy-Induced Nausea :

- Marijuana Withdrawal :

Propriétés

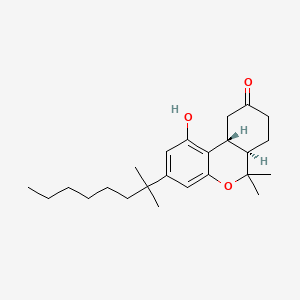

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBBEABIDMGGL-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023341, DTXSID401015800 | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-04 g/L | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51022-71-0, 61617-09-2 | |

| Record name | Nabilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nabilone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.